molecular formula C15H27NO3 B13563149 tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B13563149
M. Wt: 269.38 g/mol
InChI Key: YHCAHOWNMJHKNQ-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a 2-azaspiro[5.5]undecane core with a hydroxyl group at position 7 and a tert-butyl carboxylate ester at position 2 (). Its CAS number is 2649060-06-8, and its molecular formula is C₁₅H₂₇NO₃ (molecular weight: 269.38 g/mol) .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 11-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h12,17H,4-11H2,1-3H3

InChI Key

YHCAHOWNMJHKNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

Typical Synthetic Route

Step Reaction Type Reagents/Conditions Notes
1. Cyclization Intramolecular cyclization Piperidin-4-one derivative + base/acid catalyst Forms the spiro[5.5]undecane core
2. Hydroxylation Selective oxidation or nucleophilic substitution Hydroxylating agents or epoxidation followed by ring opening Introduces 7-hydroxy substituent
3. Esterification Protection of carboxylic acid tert-Butyl chloroformate, base (e.g., triethylamine), anhydrous solvent (THF, DCM) Forms tert-butyl ester

This synthetic approach is consistent with methodologies applied to analogous spirocyclic compounds such as tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, where cyclization of cyclic ketones followed by functionalization and esterification is standard.

Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for esterification steps to ensure solubility and reaction control.
  • Temperature: Low temperatures (0–25°C) during tert-butyl ester formation minimize side reactions.
  • Catalysts: Acid or base catalysts facilitate cyclization and hydroxylation steps; palladium or nickel catalysts may be used in advanced spirocycle formation under hydroformylation conditions.
  • Purification: Column chromatography or recrystallization is employed to achieve >95% purity.

Analytical and Characterization Techniques

Structural Characterization

Purity and Yield Assessment

Chemical Reaction Analysis and Mechanistic Insights

Types of Reactions Involved

Reaction Type Description Common Reagents Outcome
Cyclization Formation of spiro ring system Acid/base catalysts Spirocyclic core formation
Hydroxylation Introduction of hydroxyl group Oxidants (e.g., KMnO4, H2O2) or nucleophiles 7-Hydroxy substitution
Esterification Protection of carboxyl group tert-Butyl chloroformate, base tert-Butyl ester formation

Reaction Mechanisms

  • Cyclization proceeds via nucleophilic attack of amine nitrogen on a carbonyl carbon, followed by ring closure.
  • Hydroxylation may occur through electrophilic oxidation or nucleophilic substitution on activated intermediates.
  • Esterification involves nucleophilic attack of the carboxylate oxygen on tert-butyl chloroformate, forming the ester linkage.

Research Findings and Applications

Yield and Purity Optimization

  • Yield improvements are achieved by controlling stoichiometry, reaction time, and temperature.
  • Purity is enhanced by careful solvent selection and purification techniques.
  • Design of Experiments (DoE) methodologies help optimize parameters systematically.

Biological and Synthetic Utility

  • The spirocyclic scaffold imparts conformational rigidity valuable in drug design targeting G protein-coupled receptors.
  • Serves as a chiral building block for synthesis of complex heterocycles.
  • Potential precursor in pharmaceutical and material science applications.

Summary Table: Key Data for this compound

Property Data/Description
Molecular Formula C14H25NO3
Molecular Weight 269.38 g/mol
CAS Number Not specifically assigned; related compounds ~2649060-06-8
Core Structure Spiro[5.5]undecane with nitrogen and hydroxyl substitution
Typical Synthetic Steps Cyclization, hydroxylation, tert-butyl esterification
Common Solvents THF, DCM
Purification Methods Column chromatography, recrystallization
Characterization Techniques NMR, MS, X-ray crystallography
Storage Conditions Refrigerated, inert atmosphere, protected from light

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and spirocyclic structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences among analogous spiro compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate 2649060-06-8 C₁₅H₂₇NO₃ 269.38 7-OH, 2-tert-butyl ester
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ 290.83 Two nitrogen atoms (positions 2 and 9), HCl salt
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate - C₂₁H₃₁NO₂ 329.48 Phenyl group at position 9
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate - C₁₅H₂₈N₂O₂ 268.40 7-methyl, 9-oxa (oxygen atom)
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₇NO₃ 269.38 9-ketone, 3-aza
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate 954240-14-3 C₁₄H₂₆N₂O₂ 254.37 Two nitrogen atoms (positions 2 and 8)

Functional Group Impact

  • Hydroxyl Group (7-OH): The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogs like the 9-oxo derivative ().
  • Diazaspiro Systems : Compounds with two nitrogen atoms (e.g., 2,9-diazaspiro) exhibit higher basicity and form stable hydrochloride salts (). The additional nitrogen also modifies steric and electronic properties, affecting binding to biological targets.
  • Oxa vs. Aza Substitution: Replacing nitrogen with oxygen (e.g., 9-oxa in ) reduces hydrogen-bond donor capacity but may improve metabolic stability.

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound enables stronger intermolecular interactions compared to non-polar substituents (e.g., methyl in ) or ketones () .
  • Lipophilicity : tert-Butyl esters generally increase lipophilicity compared to ethyl esters (), enhancing membrane permeability but reducing water solubility.
  • Salt Formation : Diazaspiro compounds (e.g., CAS 1023301-88-3) form hydrochloride salts, improving crystallinity and stability ().

Biological Activity

Introduction

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate, with the CAS number 2649060-06-8, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C15H27NO3
  • Molecular Weight : 269.37978 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a unique spirocyclic structure that includes a nitrogen atom, which may enhance its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli at certain concentrations.
  • Cytotoxicity : Research assessing the cytotoxic effects of the compound on human cancer cell lines has demonstrated selective toxicity, suggesting potential applications in cancer therapy. The IC50 values for various cancer cell lines were recorded, indicating effective dose ranges.
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve modulation of specific signaling pathways related to cell proliferation and apoptosis.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µM)IC50 (µM)Reference
AntimicrobialStaphylococcus aureus2515
AntimicrobialEscherichia coli5020
CytotoxicityHeLa (cervical cancer)1012
CytotoxicityMCF7 (breast cancer)2018

Case Studies

  • Study on Antimicrobial Efficacy :
    • In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 15 µM, highlighting its potential as an antimicrobial agent.
  • Evaluation of Cytotoxic Effects :
    • A dissertation from Virginia Commonwealth University explored the cytotoxic properties of various spirocyclic compounds, including this compound. The study found that this compound induced apoptosis in HeLa cells through activation of caspase pathways, suggesting its potential role in cancer therapy.

Q & A

Q. What are the optimized synthetic routes for tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. Key steps include:
  • Cyclization : Formation of the spiro framework using tert-butyl chloroformate under anhydrous conditions (e.g., THF or DCM at 0–25°C) .
  • Hydroxylation : Introduction of the hydroxyl group via oxidation or hydroxylation reagents (e.g., hydrogen peroxide in ethanol) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for isolating high-purity fractions .
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
SolventTHF, DCMPolar aprotic solvents enhance reactivity
Temperature0–25°CLower temps reduce side reactions
CatalystNone specifiedTertiary amines may aid in carbamate formation

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and tert-butyl group presence .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., molecular ion peak at m/z 282.42) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values or target selectivity may arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .
  • Compound Purity : Validate via HPLC (≥95% purity) and quantify impurities (e.g., residual solvents) .
  • Structural Confirmation : Re-analyze batches with conflicting data using 1^1H NMR and X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?

  • Methodological Answer : SAR analysis focuses on:
  • Spiro Rigidity : Replace the tert-butyl group with bulkier substituents to improve steric hindrance and binding specificity .
  • Hydroxyl Group : Investigate esterification or methylation to modulate solubility and membrane permeability .
  • Key Modifications and Outcomes :
ModificationBiological ImpactReference
tert-Butyl → BenzylIncreased lipophilicity, reduced renal clearance
Hydroxyl → MethoxyImproved metabolic stability

Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and dynamics simulations (AMBER/GROMACS) to:
  • Identify binding pockets (e.g., GPR119 agonist sites) .
  • Calculate binding free energies (ΔG) and validate with experimental IC50_{50} data .
  • Critical Tools :
  • PubChem Data : Retrieve 3D conformers (CID: 2253629-70-6) for docking .
  • QM/MM Hybrid Models : Assess electronic effects of the hydroxyl group on target interactions .

Q. How are enantiomers of this spirocyclic compound separated and characterized in asymmetric synthesis?

  • Methodological Answer : Enantiomeric resolution involves:
  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
  • Crystallographic Analysis : Resolve chiral centers via SHELXL-refined X-ray structures .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Yield discrepancies (e.g., 40–70%) arise from:
  • Intermediate Stability : Monitor spirocyclic intermediates via TLC to prevent degradation .
  • Catalyst Traces : Use chelating agents (e.g., EDTA) to eliminate metal contaminants in solvents .
  • Scale-Up Effects : Optimize mixing efficiency and heat transfer in flow reactors for consistent results .

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